molecular formula C13H10BrFO B3038252 1-(Bromomethyl)-4-(4-fluorophenoxy)benzene CAS No. 83642-03-9

1-(Bromomethyl)-4-(4-fluorophenoxy)benzene

Cat. No. B3038252
CAS RN: 83642-03-9
M. Wt: 281.12 g/mol
InChI Key: OHSPHQZETPMLQY-UHFFFAOYSA-N
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Description

Compounds like “1-(Bromomethyl)-4-(4-fluorophenoxy)benzene” belong to a class of organic compounds known as halogenated benzenes. They contain a benzene substituted at one or more positions by a halogen atom .


Synthesis Analysis

The synthesis of such compounds often involves halogenation, a chemical reaction that incorporates a halogen into an organic compound. For example, bromination is a type of halogenation that can be used to incorporate a bromine atom .


Molecular Structure Analysis

The molecular structure of a compound like this would consist of a benzene ring, which is a hexagonal ring of six carbon atoms, with alternating single and double bonds. Attached to this ring would be a bromomethyl group (-CH2Br) and a fluorophenoxy group (-OC6H4F) .


Chemical Reactions Analysis

Halogenated benzenes can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reduction .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound like this would include its molecular weight, boiling point, melting point, and solubility. These properties can often be predicted based on the compound’s structure and the properties of similar compounds .

Scientific Research Applications

Safety and Hazards

Halogenated benzenes can be hazardous. They may be toxic if ingested, inhaled, or absorbed through the skin. They can also be harmful to the environment .

Future Directions

Future research on halogenated benzenes could involve exploring their potential uses in various fields, such as medicine or materials science. It could also involve studying their environmental impact and ways to mitigate it .

properties

IUPAC Name

1-(bromomethyl)-4-(4-fluorophenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSPHQZETPMLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-(4-fluorophenoxy)benzene

Synthesis routes and methods

Procedure details

4-(4-Fluorophenoxy)benzyl alcohol (1.92 g, 8.80 mmol) and 0.2 ml of pyridine was dissolved in 25 ml of benzene and cooled in cold water. Phosphorus tribromide (1.19 g, 4.40 mmol) in 10 ml of benzene was added dropwise and the reaction was stirred 30 minutes and allowed to warm to room temperature. The solvent was evaporated and the residue was carefully quenched with saturated sodium bicarbonate solution. After dilution with water, the mixture was extracted twice with diethyl ether. The organic extracts were washed with saturated sodium bicarbonate solution and then with brine, dried over MgSO4, and concentrated to afford 2.38 g (96%) of the subtitle compound.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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